molecular formula C7H13NO B13198182 1-(Pyrrolidin-3-yl)propan-2-one

1-(Pyrrolidin-3-yl)propan-2-one

Cat. No.: B13198182
M. Wt: 127.18 g/mol
InChI Key: OHYFKPHYXTXUDL-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)propan-2-one is a chemical compound of significant interest in organic and medicinal chemistry research due to its pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate for developing potential therapeutic agents. Researchers utilize this ketone-containing pyrrolidine derivative in various synthetic applications. Pyrrolidine-based compounds are investigated as inhibitors for specific biological targets. For instance, certain N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide derivatives have been studied for their role as glucosylceramide synthase inhibitors . Furthermore, the pyrrolidine ring is a common motif in compounds evaluated for a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The reactivity of the ketone group allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities for biological screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not intended for human or veterinary consumption.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-pyrrolidin-3-ylpropan-2-one

InChI

InChI=1S/C7H13NO/c1-6(9)4-7-2-3-8-5-7/h7-8H,2-5H2,1H3

InChI Key

OHYFKPHYXTXUDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCNC1

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Pyrrolidin-3-yl)propan-2-one

General Synthetic Strategies

The synthesis of this compound typically involves the functionalization of the pyrrolidine ring at the 3-position with a propan-2-one moiety. Several approaches are reported:

The compound is often prepared from chiral or racemic pyrrolidine starting materials, enabling access to enantiomerically enriched products depending on the synthetic route.

Specific Synthetic Routes and Conditions

Alkylation of Pyrrolidine at the 3-Position

One approach involves the alkylation of pyrrolidine at the 3-position with a suitable electrophile bearing a ketone or protected ketone group:

Step Reagents & Conditions Description
1 Pyrrolidine or 3-substituted pyrrolidine precursor Starting amine substrate
2 Halogenated ketone (e.g., 2-bromopropan-1-one) or equivalent Alkylating agent
3 Base (e.g., sodium hydroxide, sodium carbonate) To deprotonate and facilitate nucleophilic substitution
4 Solvent: organic solvents such as acetonitrile, ethanol, or DMSO Reaction medium
5 Temperature: 80–90 °C, reaction time: 12–24 hours Typical heating conditions to drive reaction

This method yields this compound or its derivatives after purification by chromatography or crystallization.

Use of (R)- or (S)-2-(Pyrrolidin-3-yl)propan-2-ol Intermediates

In some documented procedures, the synthesis starts from chiral 2-(pyrrolidin-3-yl)propan-2-ol, which is then oxidized or transformed to the ketone:

  • The chiral alcohol is prepared by amination of halogenated precursors or via reduction of ketone intermediates.
  • Subsequent oxidation (e.g., using mild oxidants or catalytic methods) converts the alcohol to the ketone, yielding the target compound.

This approach allows for stereochemical control and is used in medicinal chemistry research to prepare enantiomerically pure compounds.

Multistep Synthesis via Pyrrolidine-Containing Precursors

Some synthetic routes involve:

  • Functionalization of pyrrolidine derivatives bearing other substituents (e.g., amino, hydroxyl groups)
  • Coupling reactions with pyrimidine or pyrazole derivatives to build complex molecules containing the this compound motif
  • Purification by flash chromatography and mass-directed reverse phase chromatography for high purity

Representative Example Procedure (Adapted from Literature)

Step Procedure Detail
Starting materials (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, 4,6-dichloro-2-methylpyrimidine
Solvent Acetonitrile (MeCN)
Base Triethylamine (TEA)
Conditions Stirring at 80 °C for 12 hours
Workup Concentration under reduced pressure, flash chromatography purification
Yield 91% yield of (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol intermediate
Subsequent step Oxidation or further functionalization to ketone derivative

This exemplifies the use of chiral pyrrolidinyl alcohol intermediates in preparing related ketones.

Analytical and Purification Techniques

  • Chromatography: Flash silica gel chromatography and mass-directed reverse phase chromatography are commonly used to purify the product to high purity.
  • Spectroscopic Characterization:
    • 1H NMR and 13C NMR spectroscopy for structural confirmation
    • Mass spectrometry (ESI-MS) for molecular weight verification
    • IR spectroscopy for functional group identification (e.g., ketone C=O stretch)
  • Physical State: The compound is typically isolated as a white solid or oil depending on purity and derivative status.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Conditions Yield Notes
Direct alkylation Pyrrolidine, halogenated ketone Base (NaOH, Na2CO3) 80–90 °C, 12–24 h Moderate to good Straightforward, racemic mixtures
Chiral alcohol oxidation (R)- or (S)-2-(pyrrolidin-3-yl)propan-2-ol Oxidants or coupling agents Mild heating, solvent dependent High (up to 91%) Enables stereochemical control
Multistep functionalization Pyrrolidine derivatives with pyrimidine/pyrazole Coupling reagents (HATU, Pd catalysts) Room temp to 80 °C, 12 h Variable Used in complex molecule synthesis

Research Discoveries and Applications Related to Preparation

  • The use of chiral precursors and mild reaction conditions has been shown to improve yields and stereoselectivity in producing this compound derivatives.
  • Advances in microwave-assisted synthesis and automated chromatography have enhanced the efficiency and scalability of these preparations.
  • The compound serves as a key intermediate in synthesizing biologically active molecules, including anti-inflammatory agents and modulators of neurotransmitter systems.
  • Structural analogues have been prepared via similar routes to explore structure-activity relationships in drug discovery.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Pyrrolidin-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

  • Structure: Features a pyrrolidine ring at the 1-position, with an additional amino group and phenyl substituent at the 2- and 3-positions, respectively.
  • The phenyl group introduces aromaticity, which may influence π-π stacking interactions in biological systems .
  • Applications : Likely used in chiral drug synthesis due to stereochemical complexity (97% purity reported) .

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one

  • Structure: Contains a hydroxypyrrolidine ring and dimethyl substitution on the propanone backbone.
  • Applications : Structural modifications suggest utility in prodrug design or as a solubilizing agent .

Aromatic and Heterocyclic Modifications

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

  • Structure: Integrates a diazenyl linker between the pyrrolidine and an aromatic enone system.
  • Key Differences: The extended conjugation from the enone and diazenyl groups enables UV-Vis absorption properties, unlike the simpler ketone in 1-(Pyrrolidin-3-yl)propan-2-one. The methoxy group enhances electron-donating effects .
  • Applications: Potential use in photodynamic therapy or as a dye intermediate .

1-(1-Methyl-5-(pyridine-3-yl)-1H-pyrrol-2-yl)propan-2-one

  • Structure : Combines a pyridine-substituted pyrrole ring with the propan-2-one group.
  • Key Differences: The pyridine moiety introduces basicity and metal-coordination capability, while the fused pyrrole-pyrrolidine system creates a planar aromatic region. This contrasts with the non-aromatic pyrrolidine in the target compound .
  • Applications : Likely explored in coordination chemistry or as a ligand in catalysis .

Functional Group Comparisons

1-Hydroxy-3-phenylpropan-2-one

  • Structure: Lacks the pyrrolidine ring but includes a hydroxy and phenyl group on the propanone backbone.
  • Key Differences : The absence of the nitrogen-containing ring reduces basicity and eliminates tertiary amine reactivity. The hydroxy group increases polarity, making this compound more water-soluble than this compound .
  • Applications: Used in flavor and fragrance industries due to its phenylacetylcarbinol derivative .

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

  • Structure: Contains a phenolic ether linkage and acetyl group.
  • Key Differences: The phenolic OH group (detected via ferric chloride test) enables chelation and antioxidant activity, absent in the target compound. The acetyl group may stabilize keto-enol tautomerism .
  • Applications : Precursor to antimicrobial benzofurans, highlighting divergent biological roles compared to pyrrolidine-based ketones .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Reactivity/Applications Reference
This compound Pyrrolidine ring, ketone group Pharmaceutical intermediate
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Amino, phenyl, pyrrolidine groups Chiral synthesis, high purity
1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one Hydroxypyrrolidine, dimethyl substitution Prodrug design
1-Hydroxy-3-phenylpropan-2-one Hydroxy, phenyl groups Flavor/fragrance industry
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one Phenolic OH, acetyl group Antimicrobial precursor

Biological Activity

1-(Pyrrolidin-3-yl)propan-2-one, also known as 3-pyrrolidinopropan-2-one, is an organic compound with significant biological activity and potential applications in pharmacology. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C5_{5}H9_{9}NO
  • Molecular Weight : Approximately 101.13 g/mol
  • Physical State : Colorless to light yellow liquid at room temperature
  • Solubility : Soluble in organic solvents

The compound features a pyrrolidine ring attached to a propan-2-one backbone, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Neuropharmacological Effects : Studies suggest that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. This interaction highlights the compound's relevance in neuropharmacology.
  • Anti-inflammatory Properties : Recent research has shown that derivatives of this compound exhibit promising anti-inflammatory activity. For example, a study comparing (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one to Diclofenac demonstrated significant anti-inflammatory effects, indicating potential therapeutic applications .

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods. The compound's derivatives have been evaluated for their biological activity through in vitro assays. The following table summarizes key findings from recent studies:

Compound NameBiological ActivityComparison
(S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-oneAnti-inflammatory (superior to Diclofenac)Promising for therapeutic use
This compoundPotential neuropharmacological effectsFurther investigation needed

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Neurotransmitter Modulation : Research indicates that similar compounds can modulate neurotransmitter systems, suggesting that this compound may influence neurotransmission pathways, which could be beneficial in treating neurological disorders.
  • Inflammatory Response : In vitro studies using the Bovine Serum Albumin (BSA) denaturation technique have demonstrated the anti-inflammatory efficacy of derivatives of this compound, indicating its potential role in managing inflammatory diseases .

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